molecular formula C9H9I3 B14192130 1,2,3-Tris(iodomethyl)benzene CAS No. 921595-61-1

1,2,3-Tris(iodomethyl)benzene

Cat. No.: B14192130
CAS No.: 921595-61-1
M. Wt: 497.88 g/mol
InChI Key: VDUDWCBDISWOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Tris(iodomethyl)benzene: is an organic compound with the molecular formula C9H9I3 . It is a derivative of benzene where three hydrogen atoms are replaced by iodomethyl groups at the 1, 2, and 3 positions. This compound is known for its high molecular weight and significant iodine content, making it useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Tris(iodomethyl)benzene can be synthesized through the iodination of 1,2,3-tris(hydroxymethyl)benzene. The reaction typically involves the use of iodine and a suitable oxidizing agent such as phosphorus trichloride or triphenylphosphine. The reaction is carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Tris(iodomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,3-Tris(iodomethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-tris(iodomethyl)benzene primarily involves its reactivity due to the presence of iodomethyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The compound’s effects are mediated through its interactions with molecular targets such as nucleophiles and electrophiles, facilitating substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

    1,3,5-Tris(iodomethyl)benzene: Similar structure but with iodomethyl groups at the 1, 3, and 5 positions.

    1,2,4-Tris(iodomethyl)benzene: Iodomethyl groups at the 1, 2, and 4 positions.

    1,3,5-Tris(bromomethyl)benzene: Bromomethyl groups instead of iodomethyl groups .

Uniqueness: 1,2,3-Tris(iodomethyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of three iodomethyl groups in close proximity enhances its utility in multi-step synthesis and the formation of complex molecular architectures .

Properties

CAS No.

921595-61-1

Molecular Formula

C9H9I3

Molecular Weight

497.88 g/mol

IUPAC Name

1,2,3-tris(iodomethyl)benzene

InChI

InChI=1S/C9H9I3/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3H,4-6H2

InChI Key

VDUDWCBDISWOEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)CI)CI)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.